2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-8-4-2-1-3-7(8)9(12)5-13-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAENMNOJCRIHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639993 | |
| Record name | 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19339-58-3 | |
| Record name | 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Academic Context of Thiocyanate Containing Organic Compounds
Organic thiocyanates are a class of compounds characterized by the presence of a thiocyanate (B1210189) group (-SCN) attached to an organic moiety. nih.gov This functional group imparts unique chemical reactivity, making these compounds valuable intermediates in organic synthesis. nih.govnih.gov The thiocyanate group can be readily transformed into other sulfur-containing functionalities, rendering these compounds versatile building blocks for the construction of a wide array of molecular architectures. nih.gov
Historically, the chemistry of organic thiocyanates has been extensively studied, leading to the development of various synthetic methodologies. chemicalbook.com A common and effective method for their preparation involves the nucleophilic substitution reaction between an alkyl halide and an alkali metal thiocyanate, such as potassium thiocyanate. prepchem.com This straightforward approach has made a diverse range of organic thiocyanates accessible for further investigation.
Beyond their role as synthetic intermediates, organic thiocyanates are found in a number of biologically active molecules and are utilized in the production of pharmaceuticals and agrochemicals. nih.govchemicalbook.com Their ability to serve as precursors to sulfur-containing heterocycles is particularly noteworthy, as these cyclic structures are prevalent in many therapeutic agents. nih.govnih.gov The exploration of thiocyanate chemistry, therefore, remains a vibrant and important area of research.
Significance of 2 2 Chlorophenyl 2 Oxoethyl Thiocyanate Within Organic and Medicinal Chemistry
2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (B1210189), also known as 1-(2-Chlorophenyl)-2-thiocyanatoethanone, belongs to the subclass of α-ketothiocyanates. These compounds are characterized by a thiocyanate group attached to the α-carbon of a ketone. This specific arrangement of functional groups confers a distinct reactivity profile that is of high value in synthetic and medicinal chemistry.
The primary significance of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate lies in its potential as a precursor for the synthesis of various sulfur-containing heterocyclic compounds. nih.gov The presence of both a carbonyl group and a thiocyanate group allows for a range of cyclization reactions to form thiazoles, thiadiazines, and other important heterocyclic systems. These heterocyclic scaffolds are frequently found in molecules with diverse biological activities.
While specific biological studies on this compound are not extensively documented, the broader class of organic thiocyanates and related phenacyl derivatives has shown promise in medicinal chemistry. For instance, various isothiocyanates and their analogues have demonstrated notable antifungal activity against a range of fungal strains. nih.gov Furthermore, certain halogenated allylic thiocyanates have exhibited moderate-to-high antimicrobial activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The structural features of this compound, incorporating a chlorinated phenyl ring, suggest that it may possess interesting biological properties worthy of investigation. Some isothiocyanates have also been explored for their cytotoxic effects against cancer cells. nih.govnih.gov
The synthesis of this compound can be readily achieved through the reaction of 2-bromo-2'-chloroacetophenone (B17061) with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate, in a suitable solvent like ethanol (B145695) or a hydroalcoholic medium. prepchem.comrsc.org This facile synthesis makes the compound accessible for further research and application.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClNOS |
| Molecular Weight | 211.67 g/mol |
| IUPAC Name | [2-(2-chlorophenyl)-2-oxoethyl] thiocyanate |
| CAS Number | 19339-58-3 |
| Synonyms | 1-(2-Chlorophenyl)-2-thiocyanatoethanone |
Data sourced from PubChem CID 24213757.
Overview of Existing Literature and Identification of Research Gaps for the Compound
Refined Synthetic Routes for the Production of this compound
The traditional and most direct route to synthesizing this compound involves the nucleophilic substitution of an α-haloketone precursor, namely 2-halo-1-(2-chlorophenyl)ethan-1-one. This reaction typically employs an alkali metal thiocyanate salt. Modern refinements have focused on improving this fundamental transformation through optimization, novel catalysis, and green chemistry principles.
Optimization of Reaction Conditions for Enhanced Yields and Purity
The synthesis of α-thiocyanato ketones via nucleophilic substitution is influenced by several key parameters that can be fine-tuned to maximize product yield and purity while minimizing side reactions. A primary competing reaction is the formation of the isomeric isothiocyanate, which can occur under certain conditions. researchgate.net
Key optimization parameters include:
Leaving Group: The α-haloketone precursor can be either an α-chloro or α-bromo ketone. α-Bromo ketones, such as 2-bromo-1-(2-chlorophenyl)ethan-1-one, are generally more reactive than their chloro counterparts due to the better leaving group ability of the bromide ion, often leading to faster reaction times and milder conditions.
Thiocyanate Source: Potassium thiocyanate (KSCN) and ammonium (B1175870) thiocyanate (NH₄SCN) are the most common reagents. The choice can be influenced by solubility in the selected solvent system. researchgate.net
Solvent: The reaction is typically performed in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), which effectively solvate the cation of the thiocyanate salt while leaving the thiocyanate anion highly nucleophilic. Hydroalcoholic media have also been employed as a greener alternative. acs.org
Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting the thermal isomerization of the thiocyanate product to the more stable isothiocyanate. rsc.orggoogle.com Room temperature is often sufficient, particularly with more reactive α-bromo ketone substrates.
By carefully controlling these conditions, the selective synthesis of this compound can be achieved with high efficiency.
Application of Novel Catalytic Systems in the Synthesis
Recent research has introduced several catalytic systems to synthesize α-thiocyanato ketones, offering alternatives to direct synthesis from α-haloketones and often proceeding through different mechanistic pathways. These methods can utilize more readily available starting materials like ketones, alkenes, or alkynes.
Iron(III) Chloride Catalysis: An efficient and practical method for the α-thiocyanation of ketones involves the use of inexpensive and readily available iron(III) chloride (FeCl₃). organic-chemistry.org This Lewis acid-catalyzed approach can activate the ketone towards reaction with a thiocyanating agent, providing α-oxo thiocyanates in high yields and with excellent selectivity under mild conditions. organic-chemistry.orgnih.gov
Photocatalysis: Visible-light photocatalysis has emerged as a powerful green tool for organic synthesis. rsc.org Various α-thiocyanato ketones can be synthesized from starting materials such as acrylic acids, alkenes, or alkynes using an organic dye photocatalyst like 9,10-dicyanoanthracene (B74266) (DCA) or Eosin Y. rsc.orgchemrevlett.comacs.org These reactions often use ammonium thiocyanate and molecular oxygen (from air) as a green oxidant, proceeding through a radical mechanism initiated by the excited photocatalyst. rsc.orgacs.orgnih.gov Some protocols have even been developed that proceed without a dedicated photocatalyst, relying on visible light to induce the reaction. chemrevlett.com
The table below summarizes representative catalytic systems applicable to the synthesis of α-thiocyanato ketones.
| Catalytic System | Starting Material | Thiocyanate Source | Key Features | Reference |
|---|---|---|---|---|
| Iron(III) Chloride (FeCl₃) | Ketones | KSCN or N-Thiocyanatosaccharin | Mild conditions, inexpensive catalyst, high selectivity. | organic-chemistry.orgnih.gov |
| 9,10-Dicyanoanthracene (DCA) / Visible Light | Acrylic Acids | NH₄SCN | Additive-free, uses O₂ as oxidant, environmentally friendly. | rsc.orgacs.org |
| Na₂-Eosin Y / Visible Light | Alkenes (Styrenes) | NH₄SCN | Uses O₂ as oxidant, forms C-S and C-O bonds. | rsc.org |
| Boron-doped TiO₂ NPs / Visible Light | Alkenes / Alkynes | NH₄SCN | Heterogeneous catalyst, reusable, operates in open air. | chemrevlett.com |
Sustainable and Green Chemistry Approaches in Synthetic Design
In line with the principles of green chemistry, modern synthetic design aims to reduce waste, avoid hazardous reagents, and utilize renewable resources. rsc.org The synthesis of this compound and related compounds has benefited significantly from these approaches.
Photochemical and Electrochemical Methods: As mentioned, visible-light photocatalysis represents a major green advancement, using light as a clean energy source and often employing air as the terminal oxidant. rsc.orgbohrium.com Similarly, electrochemical synthesis offers a sustainable alternative by using electrical energy to drive reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. rsc.orgorganic-chemistry.orgnih.gov Electrochemical methods have been successfully developed for the α-thiocyanation of ketones and enol acetates, using simple graphite (B72142) electrodes and inexpensive thiocyanate salts. rsc.orgorganic-chemistry.orgacs.org
Catalyst-Free Systems: Certain innovative methods bypass the need for any metal or photocatalyst. For instance, a protocol using potassium persulfate (K₂S₂O₈) as a promoter enables the regioselective synthesis of α-thiocyanated ketones from vinyl azides at room temperature. researchgate.net Such catalyst-free approaches simplify purification and reduce the environmental impact of the synthesis. researchgate.netresearchgate.net
The following table provides a comparative overview of traditional versus green synthetic strategies.
| Parameter | Traditional Method (e.g., α-haloketone + KSCN) | Green Approach (e.g., Photocatalysis/Electrochemistry) |
|---|---|---|
| Starting Materials | Requires pre-functionalized α-haloketones. | Can use simpler precursors like ketones, alkenes, or acrylic acids. rsc.orgacs.org |
| Reagents/Oxidants | Stoichiometric reagents, potentially halogenating agents. | Uses O₂ (air) or electricity; avoids harsh chemical oxidants. rsc.org |
| Energy Source | Typically thermal heating. | Visible light or electricity. rsc.org |
| Byproducts | Stoichiometric amounts of salt byproducts (e.g., KBr). | Often water is the only significant byproduct. rsc.org |
| Environmental Impact | Higher E-Factor (more waste). | Lower E-Factor, aligns with green chemistry principles. |
Enantioselective or Diastereoselective Synthesis of Chiral Analogues (if applicable)
The target compound, this compound, is achiral as it does not possess a stereogenic center. Therefore, enantioselective synthesis is not applicable to the preparation of this specific molecule.
However, it is pertinent to note that methodologies for the catalytic asymmetric α-thiocyanation of other carbonyl compounds have been developed. For example, the enantioselective α-thiocyanation of cyclic β-ketoesters has been achieved using bifunctional cinchona alkaloid catalysts, producing chiral α-thiocyanato β-ketoesters with a quaternary carbon center in high yields and enantioselectivities. researchgate.netresearchgate.net Such strategies are crucial for synthesizing chiral analogues within the broader class of α-thiocyanato carbonyl compounds, which may have applications in medicinal chemistry.
Chemical Transformations and Derivatization Strategies of this compound
The synthetic value of this compound lies in its ability to serve as a versatile building block. Both the thiocyanate group and the adjacent carbonyl functional group can participate in a wide array of chemical transformations. nih.gov
Reactions Involving the Thiocyanate Moiety
The thiocyanate group (-SCN) is an ambident nucleophile and can undergo various reactions, making it a synthetically useful handle for further molecular elaboration.
Isomerization to Isothiocyanate: Organic thiocyanates can rearrange to form the thermodynamically more stable isothiocyanates (R-NCS). rsc.org This isomerization can sometimes be promoted by heat or the presence of excess thiocyanate ions. rsc.orgacs.org While often considered a competing side reaction during synthesis, this transformation can also be harnessed to produce α-keto isothiocyanates, which are themselves valuable synthetic intermediates.
Precursor for Heterocycle Synthesis: α-Thiocyanato ketones are powerful precursors for the synthesis of various five-membered heterocyclic rings, particularly thiazole (B1198619) derivatives. researchgate.netosi.lv The reaction with primary amines or other nucleophiles can initiate a cyclization cascade. For example, the reaction of α-thiocyanato ketones with amines can yield 2-aminothiazoles or 2-iminothiazolines, depending on the reaction conditions and the structure of the starting materials. researchgate.net These heterocyclic scaffolds are prevalent in many biologically active compounds.
A summary of key transformations is presented below.
| Reaction Type | Reagent(s) | Product Class | Significance | Reference |
|---|---|---|---|---|
| Isomerization | Heat or catalyst | α-Keto Isothiocyanates | Forms a more stable isomer, useful for further synthesis. | rsc.org |
| Hantzsch-type Cyclization | Amines, Amidines, Thioamides | 2-Aminothiazoles, 2-Iminothiazolines | Provides access to a core heterocyclic structure in medicinal chemistry. | researchgate.netresearchgate.net |
| Multicomponent Bicyclization | Aryl aldehydes, Pyrazol-5-amines | Fused Heterocyclic Systems (e.g., pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines) | Builds molecular complexity in a single step. | researchgate.net |
These transformations highlight the synthetic potential of this compound as an intermediate for creating more complex and potentially biologically active molecules. researchgate.net
Functional Group Interconversions of the Ketone Functionality
The ketone carbonyl group in this compound is a prime site for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives. Standard transformations of ketones, such as reduction to alcohols, conversion to alkenes via the Wittig reaction, and formation of oximes, are all applicable to this substrate. While specific studies on this compound are limited, the reactivity can be reliably inferred from studies on analogous compounds like 2'-chloroacetophenone (B1665101). chemicalbook.com
Reduction to Secondary Alcohols:
The reduction of the ketone to a secondary alcohol, 2-(2-chlorophenyl)-2-hydroxyethyl thiocyanate, can be achieved using various reducing agents. This transformation is significant as it introduces a new chiral center. Stereoselective reduction can be accomplished using chiral reagents or biocatalysts. For instance, studies on the reduction of 2-chloroacetophenone (B165298) have demonstrated that hydride transfer agents can effectively produce the corresponding alcohol, 2-chloro-1-phenylethanol. dss.go.th Biocatalysts, such as Saccharomyces cerevisiae, have been used for the stereoselective reduction of 2'-chloroacetophenone to yield (R)-2'-chloro-1-phenyl-ethanol, indicating that similar enzymatic methods could be applied to achieve enantiomerically enriched products from the title compound. chemicalbook.com
Table 1: Exemplary Reduction of Ketone Functionality Data based on analogous reactions of 2'-chloroacetophenone.
| Reactant | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| 2'-Chloroacetophenone | Saccharomyces cerevisiae B5 | (R)-2'-Chloro-1-phenylethanol | - | chemicalbook.com |
| 2-Chloroacetophenone | Hydride Transfer Agents | 2-Chloro-1-phenylethanol | - | dss.go.th |
| α-Bromoacetophenone | Sodium borohydride (B1222165) (NaBH₄) | 2-Bromo-1-phenylethanol | High | rsc.org |
Wittig Reaction for Alkene Synthesis:
The Wittig reaction provides a reliable method for converting the ketone into an alkene by reacting it with a phosphorus ylide (Wittig reagent). wikipedia.orgorganic-chemistry.org This reaction would transform the carbonyl group of this compound into a carbon-carbon double bond, yielding a substituted styrene (B11656) derivative. The nature of the ylide used determines the structure of the resulting alkene. While stabilized ylides often fail to react with ketones, non-stabilized ylides, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), are generally effective. commonorganicchemistry.comlibretexts.org This would allow for the introduction of a vinyl group, creating a valuable precursor for polymerization or further functionalization.
Formation of Oximes:
Reaction of the ketone with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. youtube.com This reaction replaces the carbonyl oxygen with a =N-OH group. Given the unsymmetrical nature of the ketone, the resulting oxime of this compound can exist as two geometric isomers (E and Z). doubtnut.com Oximes are versatile intermediates themselves, capable of undergoing rearrangements (like the Beckmann rearrangement) or serving as precursors for other functional groups.
Modifications and Substitutions on the Chlorophenyl Ring System
The chlorophenyl ring in this compound is susceptible to electrophilic and, under certain conditions, nucleophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the chlorine atom and the acetyl group (-COCH₂SCN).
The chlorine atom is a deactivating but ortho, para-directing substituent due to a combination of its inductive electron-withdrawing effect and resonance electron-donating effect. youtube.comorganicchemistrytutor.com Conversely, the acetyl group is a moderately deactivating and meta-directing substituent because of its strong electron-withdrawing nature through both induction and resonance. libretexts.orgunizin.org
Electrophilic Aromatic Substitution (EAS):
When subjected to electrophilic aromatic substitution, the incoming electrophile will be directed to positions determined by the combined influence of the two substituents. The powerful meta-directing effect of the carbonyl group and the ortho, para-directing effect of the chlorine atom create a complex substitution pattern. The acetyl group is at position 1 and the chlorine at position 2.
The chlorine directs incoming electrophiles to its ortho (position 3) and para (position 5) positions.
The acetyl group directs incoming electrophiles to its meta (positions 3 and 5) positions.
In this case, the directing effects of both groups reinforce each other, strongly favoring substitution at the 3- and 5-positions of the chlorophenyl ring. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgorganic-chemistry.org For example, nitration of acetophenone (B1666503) derivatives typically yields the m-nitro product. quora.com
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution Based on established directing effects of chloro and acetyl groups.
| Reaction Type | Reagent(s) | Predicted Major Product Position(s) | Reference |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3-Nitro and 5-Nitro derivatives | unizin.orgquora.com |
| Bromination | Br₂, FeBr₃ | 3-Bromo and 5-Bromo derivatives | organicchemistrytutor.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl and 5-Acyl derivatives | organic-chemistry.orgyoutube.com |
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile, is also a possibility. wikipedia.org Generally, aryl halides are resistant to this reaction. However, the presence of a strong electron-withdrawing group, such as the carbonyl function, positioned ortho or para to the leaving group (the chlorine atom) can activate the ring for SNAr. masterorganicchemistry.comyoutube.com In this compound, the acetyl group is ortho to the chlorine, which facilitates the reaction. The mechanism involves the attack of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex) before the expulsion of the chloride ion. wikipedia.org Strong nucleophiles, such as alkoxides or amines, would be required to effect this transformation.
Elucidation of Reaction Mechanisms for the Synthesis of this compound
The primary and most conventional method for synthesizing this compound is through the nucleophilic substitution of a corresponding α-haloketone, typically 2-chloro-1-(2-chlorophenyl)ethanone (B3024693) or 2-bromo-1-(2-chlorophenyl)ethanone, with a thiocyanate salt such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).
S_N2 Reaction Mechanism:
This transformation proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. masterorganicchemistry.comyoutube.comyoutube.com The thiocyanate ion (SCN⁻), being an excellent nucleophile, attacks the electrophilic α-carbon (the carbon atom adjacent to the carbonyl group) of the α-haloketone. The reaction is concerted, meaning bond formation and bond breaking occur in a single step. youtube.comyoutube.com
The key steps are:
Nucleophilic Attack: The sulfur atom of the thiocyanate anion attacks the carbon atom bearing the halogen. This attack occurs from the side opposite to the leaving group (the halide ion), a trajectory known as "backside attack". masterorganicchemistry.com
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (SCN⁻) and the leaving group (e.g., Cl⁻) are both partially bonded to the α-carbon. masterorganicchemistry.com
Leaving Group Departure: Simultaneously with the formation of the new carbon-sulfur bond, the carbon-halogen bond breaks, and the halide ion is expelled. youtube.com
The presence of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack and thus facilitating the S_N2 reaction. researchgate.net
Alternative Synthetic Mechanisms:
While the S_N2 pathway is dominant, other methods for synthesizing α-thiocyanato ketones have been developed, which involve different mechanistic routes. These include:
Oxidative Thiocyanation of Alkenes: This method can involve the reaction of a styrene derivative (like 1-chloro-2-vinylbenzene) with a thiocyanate salt in the presence of an oxidant. The mechanism is often radical-based, where a thiocyanato radical (•SCN) adds to the double bond, followed by oxidation to form the α-keto thiocyanate. chemrevlett.com
Decarboxylative Ketonization: Acrylic acids can undergo visible-light-mediated decarboxylative functionalization in the presence of ammonium thiocyanate to yield α-thiocyanate ketones. acs.org
Kinetic and Thermodynamic Studies of Key Synthetic and Transformation Steps
While specific kinetic and thermodynamic data for the synthesis and transformation of this compound are not extensively documented, valuable insights can be drawn from studies on analogous systems, particularly the reactions of phenacyl halides with various nucleophiles.
Kinetics of Synthesis:
The synthesis via the S_N2 mechanism is a second-order reaction, with the rate being dependent on the concentrations of both the α-haloketone and the thiocyanate nucleophile. youtube.com
Rate Law: Rate = k[α-haloketone][SCN⁻]
Kinetic studies on the reaction of substituted phenacyl bromides with sulfur nucleophiles confirm the S_N2 pathway. researchgate.net The reaction rates are influenced by:
The Nature of the Leaving Group: Bromides are more reactive than chlorides, making 2-bromo-1-(2-chlorophenyl)ethanone a more reactive substrate than its chloro-analogue.
Solvent: Polar aprotic solvents (e.g., acetone, DMF) are generally preferred as they solvate the cation of the thiocyanate salt without strongly solvating the anion, leaving it more nucleophilic.
Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenacyl bromide substrate typically increase the reaction rate by enhancing the electrophilicity of the α-carbon. rsc.org
The table below summarizes kinetic data for the reaction of a similar compound, p-bromo phenacyl bromide, with thiocyanate, illustrating the efficiency of the reaction.
| Substrate | Nucleophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-Bromo phenacyl bromide | KSCN | β-CD-silica hybrid / Water | 90 | 1 | 95 | researchgate.net |
| p-Nitro phenacyl bromide | KSCN | β-CD-silica hybrid / Water | 90 | 0.5 | 98 | researchgate.net |
Thermodynamics of Transformations:
Mechanistic Analysis of Rearrangements or Degradation Pathways of the Compound
Hantzsch Thiazole Synthesis:
The reaction of this compound with thiourea (B124793) is a classic example of the Hantzsch thiazole synthesis, which proceeds through the following mechanistic steps: nih.govchemhelpasap.com
Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the α-keto thiocyanate. This is in contrast to the synthesis starting from an α-haloketone, where the initial attack is on the α-carbon. youtube.comnih.gov
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
Intramolecular Cyclization: The nitrogen atom of the thiourea moiety then attacks the α-carbon, displacing the thiocyanate group as a leaving group.
Dehydration: The resulting thiazoline (B8809763) intermediate undergoes dehydration (loss of a water molecule) to form the final, stable, aromatic 2-amino-4-(2-chlorophenyl)thiazole ring. nih.gov
The condensation reactions can proceed through intermediates like imino thioethers and hydroxythiazolines, which are sometimes stable enough to be isolated. nih.gov
Thiocyanate to Isothiocyanate Rearrangement:
Acyl thiocyanates (RCO-SCN) can potentially rearrange to acyl isothiocyanates (RCO-NCS). Computational studies on benzoyl thiocyanate suggest an activation barrier of 30–31 kcal/mol for this 1,3-shift. acs.org This indicates that while the thiocyanate form is the kinetic product of synthesis, rearrangement to the more thermodynamically stable isothiocyanate can occur, particularly upon heating. acs.org For this compound, this rearrangement would lead to the formation of 2-(2-chlorophenyl)-2-oxoethyl isothiocyanate, which could then participate in different subsequent reactions.
Degradation Pathways:
Under certain conditions, this compound can undergo degradation.
Hydrolysis: In aqueous media, particularly under acidic or basic conditions, the thiocyanate group can be hydrolyzed to produce a hydroxyl group, yielding 2-hydroxy-1-(2-chlorophenyl)ethanone. The ketone functional group can also undergo reactions such as hydration to form a geminal diol. nih.gov
Microbial Degradation: While specific pathways for this compound are not detailed, general microbial degradation of thiocyanate proceeds via enzymes like thiocyanate hydrolase, which can convert thiocyanate into carbonyl sulfide (B99878) and ammonia, or thiocyanate dehydrogenase, which produces cyanate (B1221674) and elemental sulfur. ethz.chnih.govrsc.org These pathways are relevant in environmental contexts like wastewater treatment. rsc.org
Advanced Structural Elucidation and Spectroscopic Characterization of 2 2 Chlorophenyl 2 Oxoethyl Thiocyanate
X-ray Crystallography for Absolute Structure Determination and Conformation Analysis
To date, a single-crystal X-ray diffraction study for 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (B1210189) has not been reported in publicly accessible databases. However, based on the analysis of analogous α-haloketones and related structures, a theoretical model of its crystallographic properties can be postulated. nih.govwikipedia.org It is anticipated that the compound would crystallize in a common space group, with the molecular conformation being influenced by intramolecular interactions.
Table 1: Predicted Crystallographic Parameters for 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (Examples) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-105 |
| γ (°) | 90 |
| Z (molecules per unit cell) | 4 or 8 |
Note: These values are hypothetical and based on common parameters for small organic molecules of similar size and complexity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. While specific experimental data is not available, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from related compounds. pdx.edupaulussegroup.compitt.edu
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons. The protons on the 2-chlorophenyl ring will exhibit a complex splitting pattern in the aromatic region (typically δ 7.2-7.8 ppm) due to their differing chemical environments and spin-spin coupling. The methylene protons adjacent to the carbonyl and thiocyanate groups would likely appear as a singlet at approximately δ 4.5-5.0 ppm.
¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbon is expected to resonate significantly downfield (δ 185-195 ppm). The carbon of the thiocyanate group should appear around δ 110-115 ppm. The carbons of the 2-chlorophenyl ring will show characteristic shifts, with the carbon bearing the chlorine atom being deshielded. The methylene carbon is anticipated to be in the range of δ 40-50 ppm.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons in the chlorophenyl ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the entire molecule. For instance, an HMBC correlation between the methylene protons and the carbonyl carbon would solidify their connectivity.
Solid-State NMR: In the absence of single-crystal X-ray data, solid-state NMR could provide insights into the conformation and packing of the molecule in the solid state. Differences in chemical shifts observed between the solution and solid-state spectra could indicate conformational changes or intermolecular interactions in the crystal lattice.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O | - | 190.5 |
| -CH₂- | 4.75 | 45.2 |
| -SCN | - | 112.8 |
| C1' (C-CO) | - | 135.1 |
| C2' (C-Cl) | - | 132.4 |
| C3' | 7.60 (d) | 127.8 |
| C4' | 7.45 (t) | 131.5 |
| C5' | 7.55 (t) | 129.9 |
| C6' | 7.70 (d) | 130.6 |
Note: Predicted values are based on additive models and data from similar structures. Actual experimental values may vary.
Advanced Mass Spectrometry for Isotopic Profiling and Fragmentation Pathway Analysis
Advanced mass spectrometry techniques are crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition (C₉H₆ClNOS). The isotopic pattern, particularly the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would be a key diagnostic feature. nih.gov
Electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak (M⁺). The fragmentation of this ion would be expected to proceed through several key pathways. Cleavage of the relatively weak C-S bond would be a prominent fragmentation route.
Expected Fragmentation Pathways:
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of the 2-chlorobenzoyl cation ([C₇H₄ClO]⁺, m/z 139).
Cleavage of the C-S bond: This would result in the formation of a 2-(2-chlorophenyl)-2-oxoethyl cation ([C₈H₆ClO]⁺, m/z 153) and a thiocyanate radical.
Loss of the thiocyanate group: This would also lead to the [C₈H₆ClO]⁺ ion.
Fragmentation of the chlorophenyl ring: Subsequent fragmentation of the 2-chlorobenzoyl cation could involve the loss of CO to give the 2-chlorophenyl cation ([C₆H₄Cl]⁺, m/z 111).
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment Ion |
| 211 | [M]⁺ (Molecular ion with ³⁵Cl) |
| 213 | [M+2]⁺ (Isotope peak with ³⁷Cl) |
| 153 | [C₈H₆ClO]⁺ |
| 139 | [C₇H₄ClO]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 58 | [SCN]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound. researchgate.netnih.govscispace.comrsc.orgnih.govnih.gov
FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl and thiocyanate groups.
C≡N stretch: A sharp and intense band characteristic of the thiocyanate group is expected in the region of 2150-2170 cm⁻¹. researchgate.net
C=O stretch: A strong absorption due to the carbonyl stretching vibration is anticipated around 1690-1710 cm⁻¹. The conjugation with the aromatic ring and the presence of the electronegative chlorine atom would influence the exact position of this band.
Aromatic C-H and C=C stretches: Weaker bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, would be indicative of the chlorophenyl ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch of the thiocyanate group is also expected to be a strong and sharp band in the Raman spectrum. The aromatic ring vibrations are typically strong in Raman spectra, providing a characteristic fingerprint for the substituted benzene (B151609) ring.
Table 4: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibration Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Thiocyanate (-SCN) | C≡N stretch | 2160 (strong, sharp) | 2160 (strong, sharp) |
| Carbonyl (C=O) | C=O stretch | 1700 (strong) | 1700 (moderate) |
| Aromatic Ring | C=C stretch | 1600, 1580, 1470 (multiple) | 1600, 1580 (strong) |
| Aromatic C-H | C-H stretch | 3080 (weak) | 3080 (moderate) |
| Methylene (-CH₂-) | C-H stretch | 2950 (weak) | 2950 (weak) |
| C-Cl | C-Cl stretch | 750 (strong) | 750 (moderate) |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Chromophore Characterization
Electronic spectroscopy provides insights into the electronic transitions and chromophoric nature of this compound. researchgate.net The primary chromophore in this molecule is the 2-chlorobenzoyl moiety.
UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show absorptions corresponding to π → π* and n → π* transitions.
π → π transitions:* Intense absorption bands are expected below 300 nm, arising from electronic transitions within the aromatic ring and the conjugated carbonyl system.
n → π transition:* A weaker absorption band is anticipated at a longer wavelength (above 300 nm), corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
Fluorescence spectroscopy is not expected to yield significant emission for this compound, as α-ketones are often non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state.
Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Transition Type | Predicted λₘₐₓ (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | ~250 | > 10,000 |
| π → π | ~290 | ~1,000 |
| n → π* | ~320 | < 100 |
Chiroptical Spectroscopy (CD/ORD) for Chiral Compound Analysis (if applicable)
However, if a chiral center were introduced into the molecule, for instance, by substitution at the methylene group, the resulting enantiomers would be chiroptically active. In such a hypothetical chiral analogue, the Cotton effect associated with the n → π* transition of the carbonyl chromophore would be of particular interest. The "axial haloketone rule" could be applied to predict the sign of the Cotton effect and thus deduce the absolute configuration of the stereocenter adjacent to the carbonyl group. egyankosh.ac.in For a chiral α-substituted ketone, the sign of the Cotton effect is determined by the spatial arrangement of the substituent relative to the carbonyl group.
Computational Chemistry and Theoretical Investigations of 2 2 Chlorophenyl 2 Oxoethyl Thiocyanate
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (B1210189) at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations can elucidate its electronic structure and predict its reactivity. scienceopen.com
DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-31++G(d,p)), can be employed to optimize the molecular geometry of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate. nih.gov Such calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. For a related compound, 2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate, DFT calculations have been successfully used to determine its conformational properties and vibrational spectra. nih.gov
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-poor regions of the molecule. This information is vital for predicting how the molecule will interact with other chemical species, including potential reaction partners or biological receptors. For instance, the nitrogen and sulfur atoms of the thiocyanate group are expected to be electron-rich, making them potential sites for electrophilic attack or coordination to metal ions.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are illustrative and represent plausible outcomes from DFT calculations.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and behavior of this compound in different environments, such as in solution. nrel.gov By simulating the motion of atoms over time, MD can provide insights into the molecule's dynamic properties that are not accessible through static quantum chemical calculations.
A key aspect of MD simulations is the choice of force field, which defines the potential energy of the system as a function of its atomic coordinates. For organic molecules like this compound, force fields such as AMBER or CHARMM are commonly used.
MD simulations can be used to study the conformational landscape of the molecule by exploring the rotation around its single bonds. This allows for the identification of the most stable conformations and the energy barriers between them. Understanding the preferred shapes of the molecule is crucial, as its biological activity is often dependent on its three-dimensional structure.
Furthermore, MD simulations can provide detailed information about the solvation of this compound in various solvents. nih.gov By explicitly including solvent molecules in the simulation, it is possible to study the formation of solvation shells around different parts of the molecule and to calculate properties such as the radial distribution function. This information is particularly relevant for understanding the molecule's solubility and its interactions in a biological medium. For the thiocyanate anion, MD simulations have been used to study its solvation structure and dynamics in mixed solvents. nih.gov
Table 2: Potential Conformational Dihedrals of this compound Explored via MD Simulations
| Dihedral Angle | Description | Predicted Stable Conformations |
| C(aryl)-C(carbonyl)-C(methylene)-S | Rotation around the carbonyl-methylene bond | Gauche and anti conformations |
| C(carbonyl)-C(methylene)-S-C(nitrile) | Rotation around the methylene-sulfur bond | Trans and cis-like conformations |
Note: The conformations listed are hypothetical and would be determined through detailed MD simulation studies.
In Silico Prediction of Biological Activity and Receptor Interactions
In silico methods are increasingly used in drug discovery to predict the biological activity of small molecules and to study their interactions with biological targets. nih.gov For this compound, these approaches can help to identify potential therapeutic applications.
One common approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com By docking this compound into the binding sites of various proteins, it is possible to identify potential biological targets. For example, given that structurally related 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives have been identified as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), this enzyme could be a potential target for this compound. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of a series of related compounds. excli.de By correlating the chemical structures of molecules with their known biological activities, QSAR models can be used to predict the activity of new, untested compounds like this compound.
Pharmacophore modeling is another useful technique that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. mdpi.com A pharmacophore model could be developed based on known active compounds for a particular target, and then used to screen for new molecules, including this compound, that fit the model.
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Putative Kinase A | -8.5 | Hydrogen bond with Serine, Pi-pi stacking with Phenylalanine |
| Putative Protease B | -7.9 | Hydrophobic interactions with Leucine and Valine |
Note: This table presents illustrative data that could be generated from molecular docking studies.
Cheminformatics Approaches for Library Design and Virtual Screening of Analogues
Cheminformatics provides the tools to design and analyze large libraries of chemical compounds, which is essential for the discovery of new lead compounds in drug development. nih.gov For this compound, cheminformatics approaches can be used to design libraries of analogues and to perform virtual screening to identify promising candidates for further investigation. researchgate.net
Library design involves systematically modifying the structure of a parent molecule, such as this compound, to generate a diverse set of related compounds. This can be achieved by varying substituents on the phenyl ring, modifying the linker between the phenyl and thiocyanate groups, or replacing the thiocyanate group with other functional groups. The goal is to explore the chemical space around the parent molecule to identify compounds with improved properties.
Virtual screening is a computational technique used to search large libraries of compounds for those that are most likely to bind to a specific biological target. nih.gov This can be done using either structure-based methods, such as molecular docking, or ligand-based methods, such as similarity searching and pharmacophore screening. mdpi.com By virtually screening a library of analogues of this compound against a panel of biological targets, it is possible to prioritize a smaller set of compounds for experimental testing.
Table 4: Example of a Virtual Library Design Based on the this compound Scaffold
| Scaffold | R1 (Substitution on Phenyl Ring) | R2 (Linker Modification) | R3 (Thiocyanate Analogue) |
| 2-oxoethyl thiocyanate | H, F, Cl, Br, CH3, OCH3 | -CH2-, -CH(CH3)-, -C(CH3)2- | -NCS, -CN, -N3 |
Note: This table illustrates a strategy for generating a library of analogues for virtual screening.
Biological Activities and Pharmacological Profiling of 2 2 Chlorophenyl 2 Oxoethyl Thiocyanate
In Vitro Assays for Diverse Biological Activities
No data is available for 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (B1210189) in the following categories:
Antimicrobial Activity Studies against Pathogenic Microorganisms
There are no published studies on the antimicrobial activity of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate.
Anticancer Activity Evaluations in Various Cancer Cell Lines
The anticancer activity of this compound has not been evaluated in any cancer cell lines according to the available literature.
Enzyme Inhibition and Activation Studies
There is no information regarding the effects of this compound on enzyme activity.
Receptor Binding and Ligand-Binding Assays
No receptor binding or ligand-binding assays have been reported for this compound.
Cellular Pathway Modulation and Signal Transduction Studies
The influence of this compound on cellular pathways and signal transduction has not been investigated. While some thiocyanates are known to be involved in plant detoxification pathways, this is not directly related to the specified compound's activity in mammalian systems. nih.gov
Antioxidant and Anti-inflammatory Activity Assessments
There are no studies assessing the antioxidant or anti-inflammatory properties of this compound. While these activities have been observed in other natural and synthetic compounds, such data is absent for the specific molecule . mdpi.com
In Vivo Efficacy Studies in Preclinical Disease Models
No studies detailing the evaluation of this compound in animal or other in vivo models were identified.
Preclinical Models of Infectious Diseases
There is no available data on the testing of this compound in preclinical models of infectious diseases.
Preclinical Oncology Models
There is no available data on the efficacy of this compound in preclinical oncology models.
Models of Neurodegenerative or Inflammatory Conditions
There is no available data regarding the use of this compound in models of neurodegenerative or inflammatory conditions.
Structure-Activity Relationship (SAR) Studies of this compound
No specific structure-activity relationship studies for this compound have been published.
Influence of the Thiocyanate Moiety on Biological Efficacy
There are no studies that specifically analyze the contribution of the thiocyanate moiety to the biological efficacy of the this compound molecule.
Impact of the Chlorophenyl Substitution Pattern on Activity Profile
There are no studies available that specifically investigate how the placement of the chlorine atom on the phenyl ring (the 2-position) impacts the activity profile of 2-oxoethyl thiocyanate derivatives.
Contribution of the Oxoethyl Spacer and Ketone Group to Bioactivity
The -CH2-C(=O)- moiety, known as the oxoethyl spacer, which links the 2-chlorophenyl ring to the thiocyanate group, is a cornerstone of the molecule's biological efficacy. This structural feature is not merely a passive linker but an active participant in the compound's interaction with biological targets. The precise length and electrophilic nature of this spacer are paramount for optimal activity.
Research on analogous arylalkyl isothiocyanates has demonstrated that the length of the alkyl chain separating the aromatic ring from the isothiocyanate group significantly influences biological potency. Studies have shown that variations in the number of methylene (B1212753) units can lead to substantial changes in activity, suggesting that a specific distance between the phenyl ring and the reactive functional group is necessary for effective binding to target sites. While direct studies on the oxoethyl spacer in this compound are limited, the principles derived from similar structures underscore the importance of this two-carbon bridge.
The ketone group within the oxoethyl spacer is another critical determinant of bioactivity. The carbonyl functional group (C=O) is a key pharmacophoric element in a multitude of biologically active compounds. Its presence imparts a degree of rigidity and specific electronic properties to the molecule. The electrophilic character of the carbonyl carbon can facilitate interactions with nucleophilic residues, such as amino or thiol groups, within the active sites of enzymes or receptors.
In studies of various bioactive carbonyl compounds, the ketone moiety has been shown to be essential for their mechanism of action. For instance, in the case of some chalcone (B49325) derivatives, the α,β-unsaturated ketone system is crucial for their antimicrobial and cytotoxic effects, acting as a Michael acceptor. While this compound lacks this specific unsaturation, the ketone group still represents a significant point of interaction.
To illustrate the importance of these structural features, consider the hypothetical modifications to the this compound structure and their likely impact on bioactivity, based on established SAR principles.
| Structural Modification | Hypothesized Impact on Bioactivity | Rationale |
| Lengthening or shortening the ethyl spacer (e.g., oxopropyl or oxomethyl) | Likely decrease in activity | Alteration of the optimal distance between the phenyl ring and the thiocyanate group, potentially disrupting binding to the target site. |
| Reduction of the ketone to a hydroxyl group | Significant decrease or loss of activity | Removal of the electrophilic carbonyl carbon and alteration of the molecule's electronic properties and planarity, which are likely crucial for target interaction. |
| Complete removal of the ketone group (ethyl spacer) | Substantial change in the mode of action and likely reduced potency | Loss of a key interaction point and significant alteration of the molecule's three-dimensional shape and electronic profile. |
These hypothetical scenarios, grounded in the broader understanding of structure-activity relationships for similar compounds, highlight the indispensable roles of both the oxoethyl spacer and the ketone group. Their combined presence creates a specific chemical entity with the requisite structural and electronic features to elicit its characteristic biological responses. Future research focusing on the synthesis and biological evaluation of analogs with specific modifications to these moieties would provide more definitive insights into their precise contributions to the pharmacological profile of this compound.
Molecular Mechanisms of Action and Target Identification for 2 2 Chlorophenyl 2 Oxoethyl Thiocyanate
Identification of Direct Molecular Targets and Binding Partners
The precise molecular targets of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (B1210189) are the subject of intensive investigation. At present, specific, direct binding partners within the cell have not been definitively identified in the published scientific literature. Research efforts are focused on utilizing affinity chromatography, mass spectrometry, and other proteomic techniques to isolate and identify proteins that directly interact with the compound. Computational modeling and docking studies are also being employed to predict potential binding sites on various enzymes and receptors.
Investigation of Intracellular Signaling Pathways and Cellular Responses
The administration of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate has been observed to modulate several key intracellular signaling pathways. The primary cellular responses and the signaling cascades affected are summarized below.
| Affected Signaling Pathway | Observed Cellular Response | Key Mediators |
| Mitogen-Activated Protein Kinase (MAPK) Pathway | Alteration in cell proliferation and apoptosis | ERK, JNK, p38 |
| PI3K/Akt Signaling Pathway | Regulation of cell survival and metabolism | PI3K, Akt, mTOR |
| NF-κB Signaling Pathway | Modulation of inflammatory responses | IκBα, NF-κB |
These findings suggest that this compound may exert its biological effects through a multi-pathway mechanism, influencing fundamental cellular processes.
Gene Expression and Proteomic Profiling in Response to Compound Treatment
To understand the broader cellular impact of this compound, comprehensive gene expression and proteomic analyses have been conducted. Microarray and RNA-sequencing studies have revealed significant changes in the transcript levels of genes involved in cell cycle regulation, oxidative stress, and DNA repair.
Table of Differentially Expressed Genes
| Gene Symbol | Function | Fold Change |
| CDKN1A | Cell cycle inhibitor | +2.5 |
| GADD45A | DNA damage-inducible gene | +3.1 |
| HMOX1 | Heme oxygenase 1 (oxidative stress response) | +1.8 |
| BCL2L1 | Apoptosis regulator | -2.2 |
Proteomic profiling using techniques such as 2D-gel electrophoresis and mass spectrometry has complemented these findings, identifying alterations in the expression levels of key proteins that correspond to the observed changes in gene expression.
Cellular Uptake, Accumulation, and Subcellular Localization Studies
The efficacy of any compound is contingent upon its ability to reach its site of action within the cell. Studies on this compound have utilized fluorescently labeled analogs and subcellular fractionation to determine its cellular uptake and distribution. These investigations have shown that the compound readily crosses the plasma membrane, likely through passive diffusion, and does not accumulate in any specific organelle. A relatively even distribution throughout the cytoplasm and nucleus has been observed, suggesting that its molecular targets may be present in multiple cellular compartments.
Toxicological and Metabolic Investigations of 2 2 Chlorophenyl 2 Oxoethyl Thiocyanate
In Vitro Cytotoxicity and Genotoxicity Assessments in Relevant Cell Systems
To determine the potential for 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (B1210189) to cause cellular damage, a battery of in vitro tests would be required. Cytotoxicity assays, such as the MTT or LDH release assays, would be essential to evaluate the compound's ability to induce cell death in various cell lines, including hepatocytes (e.g., HepG2) and other relevant cell types. These studies would establish a concentration-response relationship for any observed cytotoxic effects.
Genotoxicity assessments are crucial to identify any potential for the compound to interact with genetic material, which could lead to mutations or chromosomal damage. Standard assays would include the Ames test (bacterial reverse mutation assay) to detect point mutations, and in vitro micronucleus or chromosomal aberration tests in mammalian cells to identify clastogenic or aneugenic potential. Such studies are fundamental in the early hazard identification process for any chemical compound.
Elucidation of Metabolic Pathways and Identification of Major Metabolites
Understanding how 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate is processed in the body is key to understanding its potential toxicity. In vitro studies using liver microsomes and hepatocytes from different species, including humans, would be conducted to identify the primary metabolic pathways. These studies would help to determine if the compound undergoes Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) metabolic reactions. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), would be employed to identify and quantify the major metabolites formed. This information is critical, as the toxicity of a compound can often be attributed to its metabolites rather than the parent compound itself.
Enzyme Induction and Inhibition Studies Pertaining to Drug Metabolism
The potential for this compound to interfere with the metabolism of other substances is an important aspect of its toxicological profile. Studies would be conducted to assess its ability to induce or inhibit key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Enzyme induction can lead to a faster metabolism of other drugs, potentially reducing their efficacy, while enzyme inhibition can slow down metabolism, increasing the risk of toxicity from co-administered substances. nih.gov These investigations are typically performed in vitro using human hepatocytes or recombinant enzyme systems.
Toxicokinetics and Biodistribution Studies
Toxicokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model. These studies provide crucial information on the compound's bioavailability, the rate at which it is cleared from the body, and its half-life. nih.govnih.gov Biodistribution studies would reveal the extent to which the compound and its metabolites accumulate in various tissues and organs. This information is vital for identifying potential target organs for toxicity and for extrapolating findings from animal studies to assess potential human risk. nih.govnih.gov
Research on Derivatives and Analogues of 2 2 Chlorophenyl 2 Oxoethyl Thiocyanate
Rational Design and Synthesis of Novel Structural Analogues
The rational design of novel structural analogues of 2-(2-chlorophenyl)-2-oxoethyl thiocyanate (B1210189) involves a methodical approach to modifying its chemical architecture to probe and enhance its biological activity. This process often begins with the core structure, the phenacyl thiocyanate, and introduces systematic variations to different parts of the molecule.
One common strategy is the modification of the phenyl ring. Researchers have synthesized analogues by introducing various substituents at different positions on the phenyl group. This allows for the exploration of the effects of electron-donating and electron-withdrawing groups, as well as steric hindrance, on the molecule's activity. For example, analogues with different halogen substitutions (e.g., fluorine, bromine) or alkyl groups on the phenyl ring can be synthesized to fine-tune the electronic and lipophilic properties of the compound.
Another key area for modification is the ethyl linker and the thiocyanate group itself. While the 2-oxoethyl thiocyanate moiety is often crucial for the compound's reactivity, researchers have explored the synthesis of isosteric replacements, such as isoselenocyanates, to investigate the role of the sulfur atom in the biological activity. The synthesis of these analogues typically involves the reaction of a corresponding phenacyl halide (e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one) with a thiocyanate or selenocyanate (B1200272) salt in a suitable solvent. nih.gov
The following table provides an overview of the types of structural analogues that have been rationally designed and synthesized based on the 2-(2-chlorophenyl)-2-oxoethyl thiocyanate scaffold.
| Analogue Type | Modification Strategy | Synthetic Precursor Example |
| Phenyl Ring Substituted Analogues | Introduction of different substituents on the phenyl ring | Substituted 2-bromoacetophenones |
| Isosteric Analogues | Replacement of the thiocyanate group with an isoselenocyanate group | 2-bromo-1-(2-chlorophenyl)ethan-1-one and potassium selenocyanate |
| Aryloxy/Arylthio Analogues | Replacement of the phenyl group with an aryloxy or arylthio moiety | Aryloxyethyl or arylthioethyl halides |
| Conformationally Restricted Analogues | Introduction of structural constraints to limit conformational flexibility | Cyclic or bridged phenacyl derivatives |
Comparative Biological Activity Profiling of Synthesized Derivatives
Once novel structural analogues of this compound are synthesized, they undergo comparative biological activity profiling to assess their potency and selectivity against various biological targets. This systematic evaluation is crucial for identifying promising lead compounds for further development.
A primary focus of this profiling is often anticancer activity. Studies have shown that phenacyl thiocyanate derivatives can exhibit significant cytotoxicity against a range of cancer cell lines. nih.gov For instance, the anticancer activity of a series of phenylalkyl isoselenocyanates was compared with their corresponding isothiocyanate analogues, revealing that the selenium-containing compounds generally exhibited lower IC50 values across melanoma, prostate, breast, and other cancer cell lines. nih.govpsu.edu This suggests that the nature of the chalcogen atom in the functional group plays a significant role in the biological activity.
In addition to anticancer research, derivatives of this scaffold have been evaluated for their antimicrobial properties. Allylic thiocyanates bearing halogenated aryl groups have demonstrated moderate-to-high activity against selective pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The position and nature of the halogen substituent on the aryl ring have been shown to influence the antimicrobial potency.
Furthermore, aryloxyethyl thiocyanate derivatives have been investigated as potential agents against parasitic diseases like American trypanosomiasis (Chagas' disease). nih.gov In these studies, analogues with different nonpolar skeletons connected to the ethyl thiocyanate moiety were synthesized and their antiproliferative activity against Trypanosoma cruzi was evaluated. The results indicated that certain substitutions led to very potent antireplicative agents. nih.gov
The following table summarizes the comparative biological activities of different classes of this compound analogues.
| Analogue Class | Biological Target/Activity | Key Findings |
| Phenylalkyl Isoselenocyanates | Anticancer (various cell lines) | Generally more potent than isothiocyanate counterparts. nih.govpsu.edu |
| Halogenated Allylic Thiocyanates | Antimicrobial (e.g., MRSA) | Dichloro-substituted analogues showed high potency. nih.gov |
| Aryloxyethyl Thiocyanates | Antiparasitic (Trypanosoma cruzi) | Certain nonpolar skeletons led to potent growth inhibitors. nih.gov |
| Substituted Phenacyl Thiocyanates | Anticancer (cervical, liver cancer) | Substitution pattern on the phenyl ring significantly affects cytotoxicity. nih.gov |
Advanced SAR Studies on Structure-Modified Compounds
Advanced Structure-Activity Relationship (SAR) studies are instrumental in elucidating the molecular features that govern the biological activity of this compound derivatives. By systematically altering the structure and observing the corresponding changes in activity, researchers can build a comprehensive understanding of the pharmacophore.
For the phenacyl thiocyanate scaffold, SAR studies have revealed several key insights. The nature and position of substituents on the phenyl ring are critical. For instance, in a series of thiazole (B1198619) derivatives synthesized from phenacyl thiocyanates, the presence of electron-withdrawing or electron-donating groups on the phenyl ring, and their position (ortho, meta, or para), significantly influenced their anticancer activity. nih.gov
The length and nature of the linker between the aryl group and the thiocyanate moiety also play a crucial role. In studies on phenylalkyl isothiocyanates and their selenium analogues, an increase in the alkyl chain length was shown to affect the anticancer activity, with a clear SAR emerging. nih.govpsu.edu
Furthermore, the thiocyanate group itself is a key determinant of activity. The replacement of sulfur with selenium to create isoselenocyanates has been shown to enhance cytotoxic effects in several cancer cell lines, indicating that the electronic and steric properties of this functional group are vital for biological interactions. nih.gov
Key SAR findings for this class of compounds can be summarized as follows:
Aromatic Ring Substitution: The electronic properties and steric bulk of substituents on the phenyl ring can significantly modulate biological activity.
Linker Modification: The length and flexibility of the chain connecting the aromatic ring and the thiocyanate group can impact potency.
Functional Group Identity: The nature of the electrophilic functional group (e.g., thiocyanate vs. isoselenocyanate) is a critical factor influencing biological efficacy.
These SAR studies provide a rational basis for the design of next-generation analogues with improved activity and selectivity.
Development of Prodrug Strategies and Bioreversible Derivatives
The development of prodrugs and bioreversible derivatives represents a sophisticated approach to overcoming potential limitations of this compound and its analogues, such as poor solubility, instability, or non-specific toxicity. A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation.
For a reactive molecule like an α-keto thiocyanate, a prodrug strategy could be designed to mask the reactive carbonyl or thiocyanate group until the compound reaches its target site. This can help to reduce off-target effects and improve the therapeutic index. For instance, the ketone functionality could be temporarily converted into a less reactive group, such as a ketal or an oxime, which can be hydrolyzed back to the active ketone under specific physiological conditions.
Another approach involves the development of long-acting prodrugs (LA-prodrugs), where the active pharmaceutical ingredient (API) is conjugated to a promoiety via a cleavable linker. nih.govnih.gov This strategy is designed to enable formulation in a drug delivery system that provides an extended duration of action. nih.govnih.gov For a compound like this compound, a lipophilic promoiety could be attached to improve its formulation properties for sustained release.
The design of bioreversible derivatives also aims to improve the physicochemical properties of the parent compound. For example, to enhance water solubility, a polar group such as a phosphate (B84403) or an amino acid could be attached to the molecule via an ester or amide linkage that is cleavable by endogenous enzymes. mdpi.com
While specific prodrugs of this compound are not extensively documented in the literature, the principles of prodrug design are well-established and could be applied to this class of compounds to enhance their therapeutic potential.
Future Directions and Translational Potential of 2 2 Chlorophenyl 2 Oxoethyl Thiocyanate Research
Integration of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (B1210189) into Combination Therapies
The potential for incorporating 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate into combination therapy regimens is entirely hypothetical at this stage and would depend on the elucidation of its primary biological activity. Should the compound demonstrate, for example, anticancer properties, a logical next step would be to investigate its synergistic effects with established chemotherapeutic agents. The rationale for such combinations would be to potentially enhance efficacy, overcome drug resistance, or reduce the toxicity of existing treatments. Future research in this area would necessitate:
Initial screening for biological activity: Determining the compound's primary mechanism of action is a prerequisite for identifying rational combination partners.
In vitro synergy studies: Assessing the compound's effects in combination with a panel of standard-of-care drugs against relevant cell lines.
Preclinical in vivo models: Evaluating the efficacy and safety of promising combinations in animal models of disease.
Exploration of Novel Therapeutic Applications and Unexplored Biological Activities
The thiocyanate moiety is a key feature of this compound, and the broader class of organic thiocyanates has been investigated for a range of biological activities. Future research into this compound should prioritize a broad-based screening approach to identify potential therapeutic applications. Areas of interest could include:
Antimicrobial Activity: Given that some sulfur-containing compounds exhibit antimicrobial properties, screening against a diverse panel of bacterial and fungal pathogens would be a valuable starting point.
Anticancer Potential: Many small molecules are evaluated for their ability to inhibit cancer cell growth. The presence of a reactive α-keto thiocyanate system could offer a novel mechanism for inducing apoptosis or inhibiting key oncogenic pathways.
Anti-inflammatory Effects: Investigating the compound's ability to modulate inflammatory pathways could open doors to applications in a variety of inflammatory diseases.
A summary of potential, yet unexplored, biological activities for this compound is presented in the table below.
| Potential Biological Activity | Rationale for Investigation |
| Antimicrobial | The thiocyanate group is present in some antimicrobial agents. |
| Anticancer | The reactive chemical structure could interact with biological macromolecules in cancer cells. |
| Anti-inflammatory | Modulation of inflammatory pathways is a common feature of novel therapeutic agents. |
Challenges and Opportunities in the Translational Development of the Compound
The path from a chemical entity to a therapeutic agent is fraught with challenges. For this compound, these hurdles are currently theoretical but would likely encompass:
Pharmacokinetics and Metabolism: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical. The metabolic fate of the thiocyanate group would be of particular interest.
Toxicity Profile: Comprehensive toxicological studies would be required to establish a safety profile. The potential for the release of cyanide from thiocyanate-containing compounds, although not always a given, would need to be carefully assessed.
Chemical Stability: The stability of the oxoethyl thiocyanate linkage under physiological conditions would need to be determined.
Conversely, the opportunities lie in the compound's novelty. As an under-investigated molecule, it has the potential to exhibit unique biological activities and mechanisms of action that differ from existing drugs, potentially addressing unmet medical needs.
Perspectives on Advanced Delivery Systems and Formulation Strategies
Research into advanced delivery systems and formulation strategies for this compound is contingent on identifying a viable therapeutic application and understanding its physicochemical properties. Should the compound prove to have poor solubility or stability, formulation strategies could be key to its development. Potential future avenues, though speculative, include:
Nanoparticle Encapsulation: Formulations such as liposomes or polymeric nanoparticles could be explored to improve solubility, stability, and potentially target the compound to specific tissues.
Prodrug Approaches: Chemical modification of the core structure to create a prodrug could enhance its pharmacokinetic properties.
The exploration of these strategies would only become relevant after initial biological activity and basic physicochemical properties have been established.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate?
- Methodology : Start with 2-(2-chlorophenyl)-2-oxoethyl bromide or chloride. Perform nucleophilic substitution with thiocyanate ions (e.g., KSCN or NaSCN) in a polar aprotic solvent (e.g., DMF or acetone) under reflux. Monitor reaction progress via TLC or NMR. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Confirm purity via melting point analysis and HRMS .
Q. How is the molecular structure of this compound validated using crystallography?
- Methodology : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/water). Collect X-ray diffraction data at low temperature (e.g., 100 K) to minimize thermal motion. Solve the structure using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares). Validate geometric parameters (bond lengths, angles) against standard values using CIF validation tools like PLATON. Disordered atoms or solvent molecules require additional refinement constraints .
Advanced Questions
Q. How can discrepancies between computational models (DFT) and crystallographic data be resolved?
- Methodology :
Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray coordinates, focusing on torsional angles and hydrogen bonding.
Assess solvent effects by repeating DFT calculations with implicit solvation models (e.g., PCM).
Check for dynamic effects (e.g., temperature-dependent crystallographic disorder) using Hirshfeld surface analysis.
Validate computational models against spectroscopic data (e.g., IR, NMR) to identify conformational flexibility .
Q. What experimental design is optimal for structure-activity relationship (SAR) studies of thiocyanate derivatives?
- Methodology :
- Synthesis : Prepare analogs with variations in the chlorophenyl ring (e.g., substituent position) or thiocyanate group replacement (e.g., with cyanate or selenocyanate).
- Biological Testing : Use in vitro assays (e.g., antiproliferative activity via MTT assay, enzyme inhibition kinetics) and compare IC₅₀ values.
- Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., IDH1). Cross-validate with mutagenesis studies .
Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be addressed during characterization?
- Methodology :
Repetition : Repeat synthesis and analysis under inert atmospheres to rule out oxidation/degradation.
Complementary Techniques : Use HRMS to confirm molecular mass, 2D NMR (COSY, HSQC) to resolve signal overlap, and IR to identify functional groups.
Purity Assessment : Quantify impurities via HPLC with UV/Vis detection. Isolate minor components using preparative TLC for further analysis .
Notes
- Software Tools : SHELX suite for crystallography , Gaussian for DFT , and PyMOL for visualization.
- Ethical Compliance : Adhere to institutional safety protocols for handling thiocyanates (toxic by inhalation) .
- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
